molecular formula C12H14BrN5O B15355748 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine

4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine

Cat. No.: B15355748
M. Wt: 324.18 g/mol
InChI Key: GBSAIHZCBCXHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine is a complex organic compound characterized by its bromine and cyclopropyl groups attached to a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine typically involves multiple steps, starting with the formation of the triazolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the bromine atom is often introduced via halogenation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Catalysts and reagents are carefully selected to optimize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various molecular targets makes it a candidate for drug discovery and development.

Industry: In the material science industry, this compound can be used in the design of new materials with specific properties. Its structural features may contribute to the development of advanced materials with enhanced performance.

Mechanism of Action

The mechanism by which 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine exerts its effects involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound shares a similar triazolopyridine core but lacks the cyclopropyl group.

  • 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)morpholine: This compound is structurally similar but has a pyridine ring instead of a pyrazine ring.

  • 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-yl)morpholine: This compound has a pyrimidine ring instead of a pyrazine ring.

Uniqueness: 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine is unique due to its combination of bromine, cyclopropyl, and morpholine groups attached to a triazolopyrazine core. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H14BrN5O

Molecular Weight

324.18 g/mol

IUPAC Name

4-(6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine

InChI

InChI=1S/C12H14BrN5O/c13-9-7-18-12(15-10(16-18)8-1-2-8)11(14-9)17-3-5-19-6-4-17/h7-8H,1-6H2

InChI Key

GBSAIHZCBCXHJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=C(N=C(C3=N2)N4CCOCC4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.